molecular formula C14H18FN3 B14896992 n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline

n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline

Cat. No.: B14896992
M. Wt: 247.31 g/mol
InChI Key: ASRCWQVAQSVKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(tert-Butyl)-1H-pyrazol-4-yl)methyl)-2-fluoroaniline ( 1157506-32-5) is a chemical compound with the molecular formula C₁₄H₁₈FN₃ and a molecular weight of 247.31 g/mol. This compound serves as a vital chemical intermediate in medicinal chemistry and anticancer drug discovery research. It is specifically recognized for its role in the synthesis of pyrrolo[2,3-d]pyrimidine-based compounds, which function as potent Type II RET kinase inhibitors . RET kinase is a crucial target, as gene fusions and point mutations are known to drive several thoracic cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer . Researchers utilize this aniline derivative as a building block to develop inhibitors that are effective against both wild-type RET and the drug-resistant mutant RET V804M, addressing a significant challenge in targeted cancer therapy . The compound is typically characterized by a purity of ≥98% . It is classified with the signal word "Warning" and may cause harmful effects if swallowed, skin irritation, serious eye irritation, or respiratory irritation . Handling Disclaimer: This product is for Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-2-fluoroaniline

InChI

InChI=1S/C14H18FN3/c1-14(2,3)18-10-11(9-17-18)8-16-13-7-5-4-6-12(13)15/h4-7,9-10,16H,8H2,1-3H3

InChI Key

ASRCWQVAQSVKCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CNC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring serves as the foundational structure for this compound. Cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or α,β-unsaturated ketones are commonly employed. For example, tert-butyl hydrazine reacts with acetylacetone under acidic conditions to form 1-(tert-butyl)-1H-pyrazole-4-carbaldehyde, a key intermediate. Alternative routes utilize alkynes and diazo compounds in Huisgen cycloadditions, though these methods often require stringent temperature control.

Introduction of the Tert-Butyl Group

The tert-butyl group is typically introduced via alkylation at the pyrazole nitrogen. Using tert-butyl bromide or iodide in the presence of a base like potassium carbonate facilitates this substitution. Solvent selection (e.g., dimethylformamide or tetrahydrofuran) significantly impacts reaction efficiency, with polar aprotic solvents favoring nucleophilic displacement.

Methylene Bridge Formation

Linking the pyrazole moiety to 2-fluoroaniline requires constructing a methylene (-CH2-) bridge. Two predominant methods are observed:

  • Reductive Amination : Reacting 1-(tert-butyl)-1H-pyrazole-4-carbaldehyde with 2-fluoroaniline in the presence of acetic acid and a reducing agent such as sodium cyanoborohydride yields the target compound. This method achieves moderate yields (50–65%) but requires careful pH control to avoid over-reduction.
  • Nucleophilic Substitution : 4-(Chloromethyl)-1-(tert-butyl)-1H-pyrazole undergoes substitution with 2-fluoroaniline in dimethyl sulfoxide (DMSO) using triethylamine as a base. This route offers higher yields (70–80%) but necessitates anhydrous conditions to prevent hydrolysis.

Fluorinated Aniline Coupling

The 2-fluoroaniline component is often incorporated via Suzuki-Miyaura cross-coupling when boronic ester intermediates are involved. For instance, tert-butyl-protected pyrazole boronic esters react with 2-fluoroiodobenzene using Pd(dppf)Cl2 as a catalyst, though this approach is less common due to the stability challenges of fluoroaryl halides.

Step-by-Step Experimental Protocols

Protocol A: Reductive Amination Pathway

  • Synthesis of 1-(Tert-Butyl)-1H-Pyrazole-4-Carbaldehyde

    • Combine tert-butyl hydrazine hydrochloride (1.2 eq) and acetylacetone (1.0 eq) in ethanol.
    • Reflux at 80°C for 12 hours under nitrogen.
    • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to obtain the aldehyde (yield: 68%).
  • Reductive Amination with 2-Fluoroaniline

    • Dissolve the aldehyde (1.0 eq) and 2-fluoroaniline (1.1 eq) in 1,2-dichloroethane.
    • Add acetic acid (0.1 eq) and stir at room temperature for 2 hours.
    • Add sodium cyanoborohydride (1.5 eq) and continue stirring for 12 hours.
    • Quench with saturated NaHCO3, extract with dichloromethane, and purify via column chromatography (yield: 58%).

Protocol B: Nucleophilic Substitution Pathway

  • Preparation of 4-(Chloromethyl)-1-(Tert-Butyl)-1H-Pyrazole

    • Treat 1-(tert-butyl)-1H-pyrazole-4-methanol (1.0 eq) with thionyl chloride (2.0 eq) in dichloromethane.
    • Stir at 0°C for 1 hour, then warm to room temperature overnight.
    • Evaporate solvents under vacuum to isolate the chloromethyl derivative (yield: 85%).
  • Coupling with 2-Fluoroaniline

    • Mix the chloromethyl pyrazole (1.0 eq), 2-fluoroaniline (1.2 eq), and triethylamine (2.0 eq) in DMSO.
    • Heat at 60°C for 6 hours.
    • Extract with ethyl acetate, wash with brine, and purify via flash chromatography (yield: 76%).

Optimization and Challenges

Catalytic Systems

Palladium-based catalysts (e.g., Pd(dppf)Cl2) enhance coupling efficiency in boronic ester routes, but their cost and sensitivity to oxygen limit scalability. Nickel catalysts offer a cheaper alternative but require higher temperatures (100–120°C).

Solvent and Temperature Effects

  • Polar Solvents : DMF and DMSO improve solubility of intermediates but may decompose sensitive reagents at elevated temperatures.
  • Aprotic Solvents : Toluene and dioxane minimize side reactions in cross-couplings but slow reaction kinetics.

Yield Comparison of Methods

Method Conditions Yield Key Advantages
Reductive Amination NaBH3CN, 1,2-DCE, rt 58% Mild conditions
Nucleophilic Substitution DMSO, 60°C, Et3N 76% High efficiency
Suzuki Coupling Pd(dppf)Cl2, dioxane, 80°C 42% Applicable to boronic esters

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl3) displays characteristic signals at δ 1.41 (s, 9H, tert-butyl), 4.32 (s, 2H, CH2), and 6.82–7.12 (m, 3H, aromatic).
  • Mass Spectrometry : ESI-MS m/z 261.2 [M+H]+ confirms molecular weight.
  • HPLC Purity : >98% achieved using a C18 column (acetonitrile:water = 70:30).

Applications and Further Research

The compound’s tertiary amine and fluorinated aromatic system make it a candidate for kinase inhibition studies. Future work should explore enzymatic stability and in vivo pharmacokinetics, particularly the impact of the tert-butyl group on blood-brain barrier penetration.

Chemical Reactions Analysis

Condensation and Coupling Reactions

  • Pyrazole Ring Formation :

    • Mechanism : Condensation of hydrazine derivatives with carbonyl compounds (e.g., aldehydes) to form the pyrazole ring .

    • Reagents : Sodium acetate, ethanol, or other polar aprotic solvents .

    • Conditions : Reflux (100–110°C) for 2–6 hours .

  • Imine Intermediate Formation :

    • Process : Reaction of pyrazolone derivatives with aldehydes (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) to form imine intermediates .

    • Reagents : Formaldehyde (HCHO), DMF, or acetic acid .

    • Conditions : Ice-cold conditions followed by room temperature stirring .

  • Fluoroaniline Coupling :

    • Method : Coupling of the pyrazole-imine intermediate with 2-fluoroaniline derivatives.

    • Reagents : Acetic acid, 1,2-dichloroethane .

    • Conditions : Reflux or catalytic reduction (e.g., with (AcO)₂Zn) .

Step Reagents Conditions Yield Reference
Pyrazole ring formationHydrazine, carbonyl compoundsReflux in ethanol (100°C, 2h)96.3%
Imine intermediateHCHO, DMF, acetic acidIce-cold + RT (overnight)N/A
Fluoroaniline couplingAcOH, 1,2-dichloroethaneReflux or catalytic reductionHigh

Pyrazole Ring Formation

The pyrazole ring is typically formed via a [3+2] cycloaddition between hydrazines and carbonyl compounds. This step involves nucleophilic attack by the hydrazine on the carbonyl carbon, followed by dehydration to form the aromatic ring .

Imine Formation and Purification

Imine intermediates are generated through Schiff base formation , where the carbonyl group reacts with amine groups. Subsequent purification involves filtration, crystallization (e.g., ethanol), and chromatography .

Coupling and Functionalization

The coupling of pyrazole derivatives with 2-fluoroaniline involves nucleophilic aromatic substitution or reductive amination , depending on the functional groups. Fluorine substituents enhance reactivity, enabling efficient coupling under mild conditions .

Spectroscopic Data

Technique Key Observations Reference
¹H NMR Peaks for tert-butyl (δ ~1.94 ppm), pyrazole NH (δ ~7.0 ppm), and aromatic protons (δ ~7.0–7.6 ppm) .
LC/MS MH⁺ at 348.2 m/z (indicative of molecular weight) .
Melting Point Crystalline products (e.g., m.p. 242–243°C) .

Purification Methods

  • TLC Monitoring : Cyclohexane/ethyl acetate (7:3) for tracking reaction progress .

  • Column Chromatography : Purification of intermediates using dichloromethane and NaOH neutralization .

Structural Analogues and Variants

Compound Key Structural Features Reactivity Reference
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineMethoxy group instead of fluoroReduced biological activity
5-Fluoro-N-(pyrazol-4-yl)aniline Fluorinated aniline without tert-butylSimplified reactivity profile
Pyrazolo[3,4-b]pyridinesFused pyrazole-pyridine ringsEnhanced stability via aromaticity

Scientific Research Applications

n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Structural and Theoretical Property Comparison

Compound Name Pyrazole Substituent Aniline Substituent Molecular Weight (g/mol) Predicted LogP Solubility (Theoretical)
N-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-fluoroaniline tert-butyl 2-fluoro 277.33 3.8 Low (lipophilic)
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline () methyl 2-CF₃ 285.25 4.2 Very low (highly lipophilic)

Electronic and Steric Implications

  • Pyrazole Substituents: The tert-butyl group in the target compound introduces significant steric hindrance compared to the methyl group in ’s analog. This bulk may reduce conformational flexibility but improve metabolic stability by obstructing cytochrome P450 interactions .
  • Aniline Substituents :

    • The 2-fluoro group (-F) is a moderate electron-withdrawing substituent, slightly polarizing the aniline ring without drastically increasing lipophilicity.
    • The 2-trifluoromethyl group (-CF₃) in ’s compound is strongly electron-withdrawing and lipophilic, which may enhance membrane permeability but reduce aqueous solubility .

Theoretical Physicochemical Properties

  • Lipophilicity (LogP) :
    • The target compound’s predicted LogP (3.8) is lower than ’s analog (4.2), reflecting the trade-off between tert-butyl’s lipophilicity and the -CF₃ group’s stronger hydrophobic contribution.
  • Solubility :
    • Both compounds are expected to exhibit low aqueous solubility due to aromatic and alkyl substituents. However, the smaller -F group in the target compound may marginally improve solubility compared to -CF₃.

Research Findings and Implications

  • Metabolic Stability : The tert-butyl group likely extends half-life in vivo compared to methyl analogs, a critical factor in drug design .

Biological Activity

The compound n-((1-(Tert-butyl)-1H-pyrazol-4-yl)methyl)-2-fluoroaniline is a derivative of pyrazole and aniline, characterized by its unique molecular structure. This compound has garnered attention in the pharmaceutical and biochemical fields due to its potential biological activities, particularly in relation to its interactions with various biological targets.

Molecular Structure

The molecular formula of this compound is C15H20FN3C_{15}H_{20}FN_3 with a molecular weight of approximately 261.34 g/mol. The structure features a tert-butyl group attached to a pyrazole ring, which is connected to a 2-fluoroaniline moiety.

Anticancer Properties

Research indicates that compounds containing pyrazole and aniline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the tert-butyl group enhances lipophilicity, which may improve cellular uptake. The fluorine atom in the aniline part may contribute to increased binding affinity to biological targets due to its electronegative nature, affecting the compound's interaction with enzymes or receptors involved in disease processes .

Case Studies

Several studies have explored related compounds with similar structures:

  • Antiproliferative Activity : A study on pyrazole derivatives demonstrated that modifications at the aniline position significantly influenced their antiproliferative effects against breast cancer cell lines. The introduction of halogens (like fluorine) was associated with enhanced activity due to better receptor interaction .
  • Inhibition of Kinases : Research focusing on kinase inhibitors revealed that pyrazole derivatives can effectively inhibit FMS-like tyrosine kinase 3 (FLT3), which is implicated in certain leukemias. Compounds structurally related to this compound showed promising results in reducing FLT3 activity, thus providing a potential therapeutic avenue for targeted cancer therapies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)AnticancerInhibits FLT3
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineAnti-inflammatoryCOX inhibition
This compoundAntiproliferativeInduces apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.